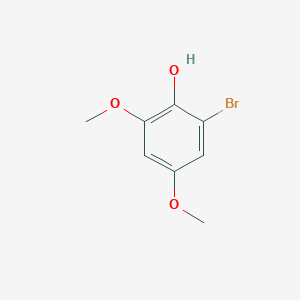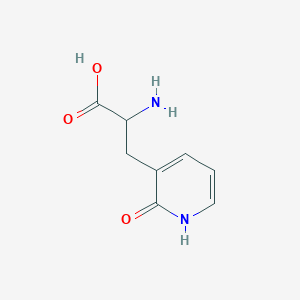
2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a hydroxypyridine ring, and a propanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid typically involves the reaction of 2-hydroxypyridine with a suitable amino acid precursor under controlled conditions. One common method involves the use of a protecting group strategy to ensure selective reactions at the desired positions on the molecule. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce amino alcohols.
科学的研究の応用
2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
類似化合物との比較
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Comparison: Compared to these similar compounds, 2-Amino-3-(2-hydroxypyridin-3-yl)propanoic acid is unique due to the presence of the hydroxypyridine ring, which imparts distinct chemical reactivity and biological activity. The hydroxypyridine moiety allows for specific interactions with metal ions and hydrogen bonding, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
2-amino-3-(2-oxo-1H-pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)4-5-2-1-3-10-7(5)11/h1-3,6H,4,9H2,(H,10,11)(H,12,13) |
InChIキー |
JSMFCONPURWVAV-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



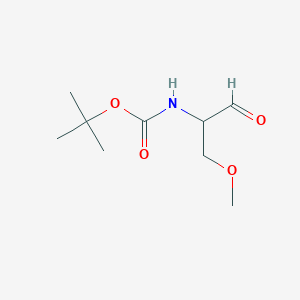

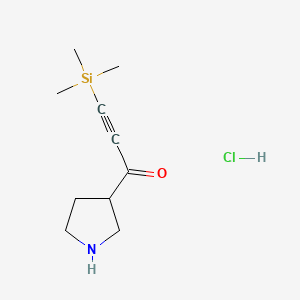
![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)

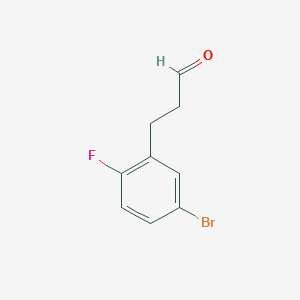

![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
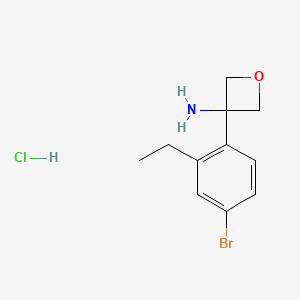

![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
